1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Mode of Action
Without information on the specific targets of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, it’s challenging to describe its mode of action. These species can interact with various cellular targets, leading to a range of potential effects .
Biochemical Pathways
Nitro compounds can potentially interfere with several biochemical pathways, depending on their specific targets .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Biochemical Analysis
Biochemical Properties
1-methyl-4-nitro-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can induce significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and the levels of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide can be achieved through several methods. One common approach involves the substitution reaction between methylpropanolamine and ethylene oxide . Another method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids . These reactions typically require controlled conditions such as specific temperatures and reaction times to ensure high yields and purity.
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-methyl-4-amino-1H-pyrazole-3-carboxamide.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for designing biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- 4-Nitropyrazole-3-carboxylic acid methyl ester
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the nitro and carboxamide groups in this compound contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXSLMGSDQURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266460 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-39-6 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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